(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylicacid
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The IUPAC name (1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid reflects its bicyclic framework and stereochemical configuration. The parent structure, bicyclo[3.1.0]hexane, consists of a six-membered ring system with two bridgehead carbons (positions 1 and 4) and a bridging methyl group at position 4. The numbering begins at the bridgehead carbon adjacent to the amino group (position 1), proceeds through the larger ring (positions 2, 3, 4), and concludes with the smaller ring (positions 5, 6).
Stereochemical descriptors specify the spatial arrangement:
- 1S : The first bridgehead carbon (position 1) has an S configuration.
- 2S : The carbon bearing the amino group (position 2) is also S-configured.
- 4R : The methyl-substituted bridgehead carbon (position 4) adopts an R configuration.
- 5R and 6S : These describe the configurations of the carboxylic acid-bearing carbons in the smaller ring.
The bicyclo[3.1.0] notation indicates a fused ring system with three carbons in the first bridge, one in the second, and zero in the third, forming a norbornane-like scaffold.
Molecular Formula and Weight Analysis
The molecular formula C₉H₁₃NO₄ derives from the following constituents:
- 9 carbons : 6 from the bicyclohexane core, 1 from the methyl group, and 2 from the carboxylic acid moieties.
- 13 hydrogens : Distributed across the bicyclic framework and functional groups.
- 1 nitrogen : Present in the amino group.
- 4 oxygens : Two from carboxyl groups and two from hydroxyl or ether linkages.
Table 1: Atomic Composition and Molecular Weight
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 13 | 1.008 | 13.10 |
| N | 1 | 14.01 | 14.01 |
| O | 4 | 16.00 | 64.00 |
| Total | 199.20 |
The calculated molecular weight of 199.20 g/mol aligns with experimental data.
Registry Numbers and Database Identifiers
This compound is cataloged across multiple chemical databases:
- PubChem CID : 11344646
- ChEMBL ID : CHEMBL365368
- Nikkaji Number : J3.104.327A
The InChIKey (BQVZICWQBFTOJX-DJBRRKJBSA-N) and SMILES (C[C@H]1CC@(C(=O)O)N) provide machine-readable representations of its structure and stereochemistry.
Synonym Taxonomy and Historical Naming Conventions
While the IUPAC name remains authoritative, historical and alternative designations include:
- (1S,2S,4S,5R,6S)-2-Amino-4-methyl-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid : A variant emphasizing the 4S configuration, reflecting synthetic intermediates or stereoisomers.
- Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-methyl- : A non-stereospecific descriptor used in early literature.
The scarcity of widely recognized synonyms underscores the compound’s structural specificity and limited historical usage in published works.
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
(1S,2S,4R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14)/t3-,4?,5+,6+,9+/m1/s1 |
InChI Key |
BQVZICWQBFTOJX-DKNAPFGQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]([C@H]2C1[C@@H]2C(=O)O)(C(=O)O)N |
Canonical SMILES |
CC1CC(C2C1C2C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Core Synthesis Strategies
Bicyclo[3.1.0]hexane Core Formation via Annulation Reactions
The bicyclo[3.1.0]hexane scaffold is typically synthesized through annulation reactions, which assemble the six-membered ring system. Two primary approaches have been reported:
(3 + 2) Cycloaddition of Cyclopropenes and Aminocyclopropanes
A photoredox-catalyzed annulation method enables the formation of the bicyclo core with high diastereoselectivity. Key steps include:
- Reactants : Cyclopropenes (e.g., difluorocyclopropenes) and cyclopropylanilines.
- Catalysts : Iridium complexes or organic photoredox catalysts under blue LED irradiation.
- Conditions : Inert solvents (e.g., dichloromethane) at room temperature.
- Stereocontrol : Difluorocyclopropenes and removable substituents on the cyclopropylaniline ensure stereochemical fidelity at C4 and C5.
| Parameter | Value |
|---|---|
| Catalyst | Iridium-based or organic catalysts |
| Yield Range | 60–85% |
| Diastereomeric Ratio | >10:1 (favorable for target) |
This method provides a rapid entry to the bicyclo scaffold but requires subsequent functionalization to introduce the amino and carboxylic acid groups.
Intramolecular Epoxide Opening and Cyclopropanation
An alternative route involves intramolecular epoxide opening followed by cyclopropanation, as described in WO2005047215A2:
- Starting Material : Protected epoxide intermediates.
- Reagents : Lewis acids (e.g., Et₃Al) and strong bases (e.g., LiHMDS).
- Conditions : Low temperatures (-60°C to -80°C).
- Outcome : Formation of bicyclo[3.1.0]hexane with defined stereochemistry at C5 and C6.
Functionalization of the Bicyclo Core
Introduction of the 2-Amino Group
The 2-amino group is typically introduced via Strecker synthesis or reductive amination:
- Strecker Reaction : Cyanide addition to a ketone intermediate, followed by hydrolysis to the amine.
- Example : Reaction of 2-amino-6-fluorobicyclo[3.1.0]hexane (compound 11) under acidic hydrolysis (acetic acid/HCl, 75°C).
Carboxylic Acid Installation
The 6-carboxylic acid is introduced through esterification or direct oxidation:
Stereochemical Control via CBS Reduction
The Corey–Bakshi–Shibata (CBS) reduction is pivotal for establishing the (R)-configuration at C4. Key steps include:
- Substrate : Ketone intermediates derived from enone precursors.
- Reagents : (S)-CBS reagent (oxazaborolidine catalyst) with BH₃·THF.
- Conditions : Low temperatures (-20°C) in Et₂O.
- Outcome : Exclusive (R)-C4-hydroxyl configuration with >90% diastereomeric excess.
| Intermediate | C4 Configuration | Yield |
|---|---|---|
| Ketone 11 | (R) | 64% |
| Ketone 12 | (S) | 13% |
Full Synthesis Pathway
Stepwise Synthesis via Enone Intermediates
Enone Synthesis :
CBS Reduction :
- Ketone 11 → Alcohol 13 : (S)-CBS reagent provides (R)-C4-hydroxyl.
- Ketone 12 → Alcohol 14 : (R)-CBS reagent provides (S)-C4-hydroxyl.
Deprotection :
Alternative Routes
Photoredox-Catalyzed Annulation Followed by Functionalization
Key Challenges and Solutions
Stereochemical Purity
The target compound’s five chiral centers demand meticulous control. Solutions include:
- CBS Reduction : Ensures high enantiomeric excess at C4.
- Diastereoselective Annulation : Photoredox catalysts with removable substituents favor desired configurations.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| CBS Reduction | High stereocontrol at C4 | Requires costly chiral auxiliaries |
| Photoredox Annulation | Rapid core formation, scalable | Limited functionalization options |
| Strecker Synthesis | Direct amine introduction | Requires cyanide handling |
Data Tables and Reaction Optimization
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Enone → Ketone (Michael) | Thiophenol, Et₃N, Et₂O, 50°C | 45–100% | |
| CBS Reduction | (S)-CBS, BH₃·THF, -20°C | 64% | |
| Acidic Deprotection | 4N HCl, 1,4-dioxane, RT | 40–86% |
Stereochemical Outcomes
| Center | Configuration | Control Method |
|---|---|---|
| C2 | S | Chiral starting material |
| C4 | R | (S)-CBS reduction |
| C5 | R | Annulation reaction design |
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions, such as solvent, temperature, and reaction time, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction and conditions. For example, oxidation may yield keto acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
One of the primary applications of (1S,2S,4R,5R,6S)-2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid is its role as a modulator of metabotropic glutamate receptors (mGluRs). Research has shown that this compound acts as an agonist for mGlu2 receptors and exhibits antagonist properties for mGlu3 receptors.
Key Findings :
- Agonist Activity : It has been demonstrated that LY541850 selectively activates mGlu2 receptors while inhibiting mGlu3 receptors . This dual activity suggests potential therapeutic uses in treating conditions such as schizophrenia and anxiety disorders.
- Structure-Activity Relationship Studies : Various analogs of this compound have been synthesized to explore their pharmacological profiles further. For instance, modifications at the C4 position have led to the identification of compounds with enhanced selectivity and efficacy .
Antipsychotic Effects
A study focused on the pharmacological characterization of LY541850 indicated its potential as an antipsychotic agent due to its selective action on mGlu receptors. In vivo studies have shown that administration of this compound can lead to significant reductions in psychotic symptoms in animal models .
Analgesic Properties
In addition to its antipsychotic effects, LY541850 has been investigated for its analgesic properties. The compound has shown promise in alleviating pain responses in preclinical models by modulating glutamatergic signaling pathways .
Data Table: Comparative Analysis of Analog Compounds
| Compound Name | Structure | mGlu2 Activity | mGlu3 Activity | Therapeutic Potential |
|---|---|---|---|---|
| LY541850 | LY541850 Structure | Agonist | Antagonist | Antipsychotic |
| LY354740 | LY354740 Structure | Agonist | Agonist | Antipsychotic |
| LY2934747 | LY2934747 Structure | Agonist | Agonist | Analgesic |
Mechanism of Action
The mechanism of action of (1S,2S,4R,5R,6S)-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways depend on the context and the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional and Stereochemical Isomers
The target compound differs from closely related analogs in methyl group placement and stereochemistry :
- (1R,2R,4R,5S,6R)-rel-2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 191399-35-6): Shares the same molecular formula (C₉H₁₃NO₄) but exhibits a distinct stereochemical arrangement and methyl group orientation. This isomer’s altered spatial configuration may impact receptor binding affinity compared to the target compound .
- (1R,2R,3R,5S,6R)-rel-2-Amino-3-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 191342-39-9): Features a 3-methyl substituent instead of 4-methyl.
Table 1: Structural Isomers of the Target Compound
| CAS Number | Substituent Position | Molecular Formula | Molecular Weight | Stereochemistry |
|---|---|---|---|---|
| 191399-35-6 | 4-methyl | C₉H₁₃NO₄ | 199.20 g/mol | (1R,2R,4R,5S,6R)-rel- |
| 191342-39-9 | 3-methyl | C₉H₁₃NO₄ | 199.20 g/mol | (1R,2R,3R,5S,6R)-rel- |
| Target Compound | 4-methyl | C₉H₁₃NO₄ | 199.20 g/mol | (1S,2S,4R,5R,6S) |
Functional Group Modifications
Oxo-Substituted Analog
- (1S,2S,5R,6R)-2-Amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (CAS 296231-81-7): Replaces the 4-methyl group with a 4-oxo moiety. The ketone group increases polarity and may enhance hydrogen-bonding interactions, altering solubility and metabolic stability. Molecular weight: 199.16 g/mol (C₈H₉NO₅) .
Fluorinated Derivatives
- Molecular weight: 203.17 g/mol .
- 3-Fluoro analog (CAS 234085-19-9, C₈H₁₀FNO₄): Fluorine at the 3-position may disrupt steric interactions compared to the 4-fluoro isomer, affecting target engagement .
Table 2: Functional Group Variations
| CAS Number | Substituent | Molecular Formula | Key Properties |
|---|---|---|---|
| 296231-81-7 | 4-oxo | C₈H₉NO₅ | Increased polarity, metabolic stability |
| 215867-23-5 | 4-fluoro | C₈H₁₀FNO₄ | Enhanced permeability, metabolic resistance |
| 234085-19-9 | 3-fluoro | C₈H₁₀FNO₄ | Altered steric effects |
Complex Derivatives with Heterocyclic Additions
- Triazole-thio derivative (PDB Ligand 52Q, C₁₀H₁₂N₄O₄S): Incorporates a 1,2,4-triazole-3-ylsulfanyl group at the 4-position. This modification adds aromaticity and hydrogen-bonding capacity, likely enhancing interactions with enzymes or receptors. Molecular weight: 284.29 g/mol .
- Amino-oxopropyl-triazole derivative (CAS 1311385-35-9): Features an extended side chain with an amino-oxopropyl group and triazole-thio substituent.
Bioactivity and Structure-Activity Relationships (SAR)
- Clustering by Bioactivity : Compounds with similar bicyclo[3.1.0]hexane scaffolds and functional groups cluster into distinct bioactivity profiles. For example, fluorinated analogs may exhibit enhanced CNS penetration, while oxo-substituted derivatives show improved metabolic stability .
- Substructure Importance : The methyl group in the target compound contributes to hydrophobic interactions, whereas electronegative substituents (e.g., fluorine, oxo) modulate electronic properties and binding kinetics .
Pharmacological and Industrial Relevance
- Supplier Availability : The target compound and its analogs (e.g., CAS 296231-81-7) are commercially available from suppliers like Dayang Chem, indicating industrial interest in their synthetic applications .
- Toxicological Considerations : Structural variations influence toxicological outcomes. For instance, fluorinated derivatives may exhibit distinct metabolic pathways compared to methyl-substituted analogs .
Q & A
Q. What are the key challenges in synthesizing this compound with high enantiomeric purity?
The bicyclo[3.1.0]hexane core and stereochemical complexity require precise control during synthesis. Methodologies include:
- Chiral catalysts : Use of asymmetric hydrogenation or enzymatic resolution to ensure correct stereochemistry at positions 1S, 2S, 4R, 5R, and 6S .
- Protecting groups : Selective protection of amino and carboxylic acid groups (e.g., tert-butoxycarbonyl (Boc) for amines, methyl esters for carboxylic acids) to prevent side reactions .
- Cyclopropanation strategies : Ring-closing metathesis or Simmons–Smith reactions to construct the bicyclic framework .
Q. How can the stereochemistry and purity of this compound be validated?
Advanced analytical techniques are critical:
Q. What preliminary assays are recommended to evaluate its biological activity?
Focus on receptor/ligand interactions:
- Enzyme inhibition assays : Test affinity for glutamate receptors (e.g., mGluR2/3) due to structural similarity to bicyclic amino dicarboxylates .
- Cell-based assays : Measure cytotoxicity and membrane permeability using Caco-2 or HEK293 cell lines .
Advanced Research Questions
Q. How can contradictory data on its biological activity across studies be resolved?
Contradictions may arise from variability in experimental design. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., fixed incubation times, controlled pH/temperature) .
- Control compounds : Use known mGluR agonists/antagonists (e.g., LY341495) as benchmarks .
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent effects, cell line differences) .
Q. What computational methods are effective in predicting its binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with glutamate receptor binding pockets. Key residues (e.g., Arg271, Thr168 in mGluR3) should form hydrogen bonds with the dicarboxylate groups .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the bicyclic core .
Q. How does enantiomeric purity impact its pharmacological profile?
- Separate enantiomer testing : Synthesize and isolate individual enantiomers via chiral column chromatography, then compare:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
